molecular formula C7H16ClNO3 B561626 Methyl L-daunosamine hydrochloride CAS No. 32385-06-1

Methyl L-daunosamine hydrochloride

Cat. No. B561626
CAS RN: 32385-06-1
M. Wt: 197.659
InChI Key: JVYGBUAXDCLPMP-AOAPYHFMSA-N
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Description

Methyl L-daunosamine hydrochloride, also known as Daunosamine β-methyl glycoside, is a chemical compound with the empirical formula C7H15NO3·HCl1. It has been used in studies to investigate the enantiospecific synthesis of D-daunosamine from thioglycolic acid1.



Synthesis Analysis

The synthesis of Methyl L-daunosamine hydrochloride has been achieved through various methods. One approach involves the asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts2. Another method involves a chiral 1,3-oxazine3.



Molecular Structure Analysis

The molecular structure of Methyl L-daunosamine hydrochloride is characterized by the presence of a hydrochloride group attached to a complex organic molecule. The molecular formula is C7H16ClNO3 and the molecular weight is 197.66 g/mol4.



Chemical Reactions Analysis

The chemical reactions involving Methyl L-daunosamine hydrochloride are complex and involve several steps. For instance, the asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts, provides a concise route to Methyl L-daunosaminide hydrochloride2.



Physical And Chemical Properties Analysis

Methyl L-daunosamine hydrochloride is a powder with a molecular weight of 197.66 g/mol1. It has three hydrogen bond donors and four hydrogen bond acceptors4.


Scientific Research Applications

  • Synthesis and Antitumor Activity of Anthracycline Disaccharide Glycosides : Daunosamine, a component of Methyl L-daunosamine hydrochloride, was used to synthesize analogues of anthracycline antibiotics. These analogues showed potential antitumor activity, demonstrating the importance of Methyl L-daunosamine hydrochloride in developing new chemotherapeutic agents (Horton, Priebe, Sznaidman, & Varela, 1993).

  • Total Synthesis of Methyl L-daunosaminide Hydrochloride : The compound was successfully synthesized from L-tyrosine, indicating its accessibility for research and potential therapeutic applications. The synthesis process involved key steps like palladium(0) catalyzed intramolecular oxazine formation and catalytic hydrogenation (Jin et al., 2014).

  • Inhibition of Herpes Simplex Virus Replication : Methyl daunosamine, related to Methyl L-daunosamine hydrochloride, was found to inhibit the replication of herpes simplex virus type 1 in a dose-dependent manner without affecting the growth of host cells at antiviral concentrations. This suggests its potential as an antiviral agent (Spivack, Prusoff, & Tritton, 1982).

  • Synthesis and Biological Activity of (S)-2′-Fluorodaunorubicin : Methyl L-daunosamine hydrochloride was utilized in the synthesis of (S)-2-fluorodaunosamine hydrochloride, which was then used to create a fluoroanthracycline. This compound showed significant cytotoxicity against tumor cell lines, indicating its potential in cancer treatment (Baer & Siemsen, 1988).

  • Synthesis of L-Daunosamine and Related Amino Sugars : Methyl L-daunosamine hydrochloride was synthesized from non-carbohydrate precursors, showcasing the versatility of synthetic approaches for this compound. This synthesis provides access to various amino sugars, crucial in antibiotic development (Sammes & Thetford, 1988).

Safety And Hazards

Specific safety and hazard information for Methyl L-daunosamine hydrochloride is not readily available in the sources retrieved. However, as with all chemicals, it should be handled with care, and appropriate safety measures should be taken.


Future Directions

The future directions for Methyl L-daunosamine hydrochloride are not explicitly mentioned in the available literature. However, given its use in studies investigating the synthesis of D-daunosamine, it may continue to be of interest in the field of organic chemistry.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYGBUAXDCLPMP-AOAPYHFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-daunosamine hydrochloride

Citations

For This Compound
2
Citations
FM Hauser, SR Ellenberger, JP Glusker… - The Journal of …, 1986 - ACS Publications
… Methyl L-daunosamine hydrochloride was purchased from Pfanstiehl Laboratories. (4E)-3-(Trichloroacetamido)-l,4-hexadiene (6a). Sodium hydride (0.48 g, 0.10 mmol, 50% suspension…
Number of citations: 59 pubs.acs.org
C ÇF - Carbohydrate Chemistry: Volume 25, 2007 - books.google.com
Treatment of the 3-glycoside 2-ulose (4) with DAST afforded the corresponding 2-deoxy-2, 2-difluoride (5), whereas the o-glycoside (6) was unreactive under the same conditions. …
Number of citations: 2 books.google.com

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